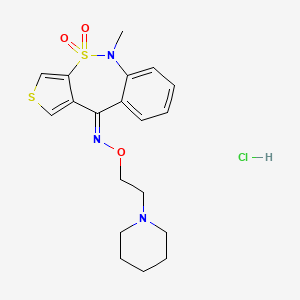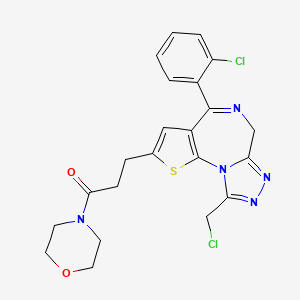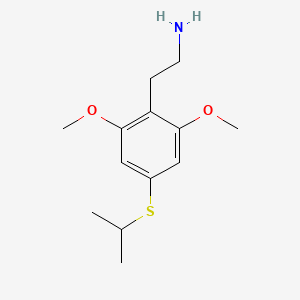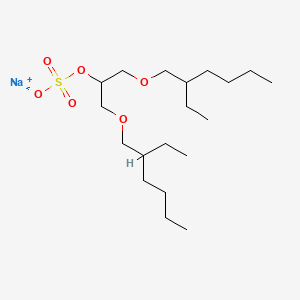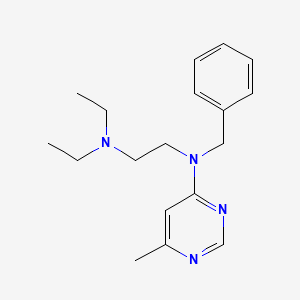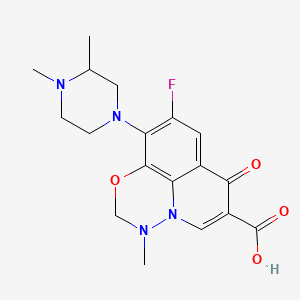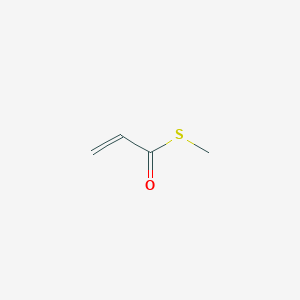
S-Methyl thioacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl thioacrylate: is an organosulfur compound with the molecular formula C4H6OS It is a derivative of thioacrylate, where a sulfur atom is bonded to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of S-Methyl thioacrylate typically involves the reaction of methyl mercaptan with acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CH}_3\text{SH} + \text{CH}_2=\text{CHCOCl} \rightarrow \text{CH}_3\text{SCOCH}=\text{CH}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing catalysts and specific reaction environments to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: S-Methyl thioacrylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioacrylates depending on the nucleophile used.
Scientific Research Applications
S-Methyl thioacrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of sulfur-containing polymers, which have enhanced mechanical, electrical, and thermal properties.
Materials Science: The compound is utilized in the development of advanced materials with specific functionalities, such as improved adhesion and biocompatibility.
Biological Studies: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of S-Methyl thioacrylate involves its reactivity due to the presence of the thioester group. The sulfur atom acts as a nucleophile, participating in various chemical reactions. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- Ethyl thioacrylate
- Phenyl thioacrylate
- n-Propyl thioacrylate
- Isopropyl thioacrylate
Comparison: S-Methyl thioacrylate is unique due to its specific reactivity and the presence of a methylthio groupFor instance, the methyl group provides a balance between reactivity and stability, making it suitable for various synthetic and industrial processes .
Properties
CAS No. |
5883-16-9 |
|---|---|
Molecular Formula |
C4H6OS |
Molecular Weight |
102.16 g/mol |
IUPAC Name |
S-methyl prop-2-enethioate |
InChI |
InChI=1S/C4H6OS/c1-3-4(5)6-2/h3H,1H2,2H3 |
InChI Key |
PSJMMTZCYKGHJA-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


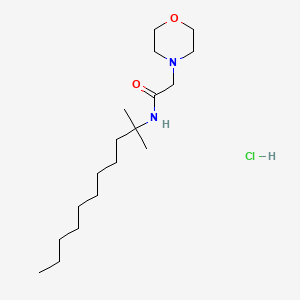

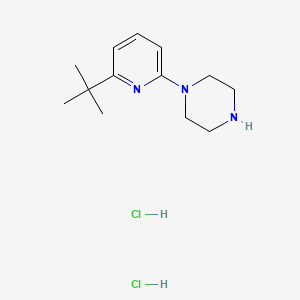
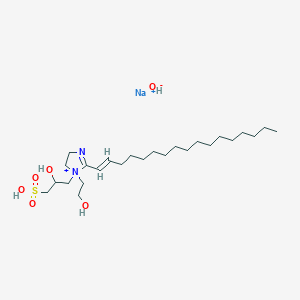
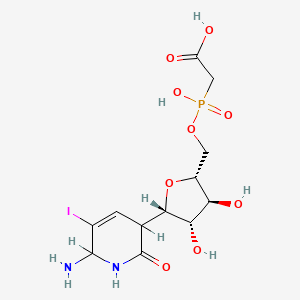


![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721780.png)
